The primary scientific research application of 2-Butyl-2-(2,4-dichlorophenyl)oxirane (CAS number: 63475-87-8) is as an impurity in the fungicide hexaconazole. Hexaconazole is a triazole-based fungicide used in agriculture to control a variety of fungal diseases in plants. [Source: National Institutes of Health. PubChem Compound Summary for Hexaconazole. ]
While 2-Butyl-2-(2,4-dichlorophenyl)oxirane itself has no known independent research applications, it may be studied in the context of impurity analysis and control related to hexaconazole. This research ensures the purity and safety of the final fungicide product by monitoring and minimizing the presence of impurities like 2-Butyl-2-(2,4-dichlorophenyl)oxirane. [Source: Food and Agriculture Organization of the United Nations. Manual on good agricultural practices for fruit and vegetables. ]
Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-, also known as 2-Butyl-2-(2,4-dichlorophenyl)oxirane, is a chemical compound with the molecular formula C₁₂H₁₄Cl₂O. It is characterized by a light yellow liquid appearance and has a molar mass of approximately 245.15 g/mol. The compound contains two chlorine atoms, one oxygen atom, and twelve carbon atoms, contributing to its unique properties and reactivity .
Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- exhibits notable biological activity primarily as a fungicide. It acts by disrupting the integrity of fungal cell membranes and inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism underlines its effectiveness in controlling fungal diseases in plants . Its role as an impurity in hexaconazole further highlights its significance in agricultural applications.
The synthesis of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- can be achieved through several methods:
Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- finds applications primarily in agriculture as a fungicide. Its ability to control fungal diseases makes it valuable for crop protection. Additionally, it serves as a chemical reagent in organic synthesis reactions and may have potential applications in pharmaceuticals due to its biological activity .
Research into the interaction studies of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- has focused on its effects on various biological systems. Studies indicate that it interacts significantly with fungal cells by disrupting membrane integrity and inhibiting key metabolic pathways involved in cell growth and reproduction. Its interactions with nucleosides and DNA have also been explored to understand its mutagenic potential.
Several compounds share structural similarities with Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1,3-Dichloro-5-(trifluoromethyl)benzene | C₈H₅Cl₂F₃ | Used as an insecticide; exhibits different reactivity compared to oxiranes. |
| Chloroprene | C₄H₅Cl | An important monomer for synthetic rubber; does not have the same biological activity. |
| Hexaconazole | C₁₃H₁₈Cl₂N₂O | A triazole fungicide that shares some functional similarities but differs structurally from oxiranes. |
Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- is unique due to its specific chlorine substitutions and the presence of an oxirane ring that confers distinct reactivity patterns not found in many other similar compounds. Its dual role as both a fungicide and a synthetic intermediate distinguishes it from others within this category.